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Compound of Interest

4-Thiazoleacetic acid, 2-[(4-
Compound Name:

hydroxyphenyl)amino]-
CAS No.: 918793-42-7
Cat. No.: B12611734

Get Quote

Technical Analysis: CAS 5036-02-2 (Tetramisole)

Molecular Weight, Structural Elucidation, and Analytical Protocols

Executive Technical Summary

CAS 5036-02-2 refers to Tetramisole, a synthetic imidazothiazole derivative.[1][2][3][4] It
functions primarily as a non-specific alkaline phosphatase (ALP) inhibitor and an anthelmintic
agent.[1][3] Unlike its pure levorotatory enantiomer (Levamisole, CAS 14769-73-4), CAS 5036-
02-2 is the racemic mixture (dI-Tetramisole) containing equimolar amounts of the (S)- and (R)-
isomers.[1][2][3]

In research and drug development, distinguishing the racemate from the active enantiomer is
critical, as the biological activity (specifically anthelmintic potency) resides predominantly in the
L-isomer, while both isomers inhibit ALP.[2] This guide outlines the structural validation and
chiral analysis required to certify the identity of CAS 5036-02-2.[1][2][3]
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Physiochemical Identity & Properties[1][3][5][6][7]

The core structure features a bicyclic system—an imidazo[2,1-b]thiazole ring fused with a

phenyl group.[1][2][3][4] The molecule possesses a single chiral center at the C6 position,

which dictates its stereochemistry.

ble 1: hemical ficati

Property

Specification

Chemical Name

(+)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-

b]thiazole

CAS Number 5036-02-2
Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
Monoisotopic Mass 204.0721 Da

Appearance White to pale cream crystalline powder
Melting Point 90-92 °C (Free Base)
Soluble in chloroform, ethanol; slightly soluble in
Solubility water (Free base).[1][2][3][4][5][6][7] Note: The
HCI salt is highly water-soluble.[1][2][3]
pKa ~9.0 (Basic nitrogen at N-4 position)

Structural Analysis & Validation Protocols

To validate CAS 5036-02-2, a multi-modal approach combining Mass Spectrometry (MS) and

Nuclear Magnetic Resonance (NMR) is required.[1][2][3]

Mass Spectrometry (MS)

Obijective: Confirm molecular weight and fragmentation pattern.

« lonization Mode: Electrospray lonization (ESI) in Positive Mode (+ve).[1][3]
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e Theoretical Signal: The protonated molecular ion

is expected at m/z 205.3.[1][3]

e Fragmentation Logic:
o The primary fragmentation pathway involves the cleavage of the thiazole ring.[3]

o Loss of the phenyl group or ring opening typically yields fragments at m/z 176 (loss of
ethylene) or m/z 123 (thiazole moiety).[1][3]

Nuclear Magnetic Resonance (NMR)

Objective: Verify the bicyclic skeleton and the integrity of the phenyl ring.
e Solvent:

(Deuterated Chloroform) is preferred for the free base to prevent proton exchange
broadening.[1][3]

1H NMR Assignments (400 MHz,

o Aromatic Region (7.2 — 7.4 ppm): Multiplet integration of 5H (Phenyl group).[1][3]

e Benzylic Proton (C6-H): A triplet or dd around 5.4 ppm.[1][2][3] This is the chiral center
proton; its coupling is sensitive to conformation.[1][3]

e Imidazoline Ring Protons: Multiplets at 3.0 — 4.0 ppm.[1][2][3] The rigidity of the bicyclic
system creates distinct diastereotopic protons, resulting in complex splitting patterns rather
than simple triplets.

Infrared Spectroscopy (FT-IR)

Objective: Identification of functional groups.
e C=N Stretch: ~1615 cm~* (Imidazoline double bond character).[1][3]

e Aromatic C-H: ~3050 cm~1.[1][2][3]
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« C-S Stretch: ~690-700 cm~.[1][2][3]

Chiral Analysis & Purity Profiling

Since CAS 5036-02-2 is a racemate, proving the presence of both enantiomers is the definitive
quality control step to distinguish it from Levamisole.[1][2][3]

Protocol: Chiral HPLC Separation

Rationale: Standard C18 columns cannot separate enantiomers.[1][3] A polysaccharide-based
chiral stationary phase is required.[1][2][3]

Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose derivatives).[1][2][3]

Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).[1][3]

o Note: DEAis crucial to sharpen the peak of the basic amine.

Detection: UV at 215 nm.[1][2][3]

Expected Result: Two distinct peaks with an area ratio of approximately 50:50.[1][3]
o Peak 1: (-)-Levamisole[1][2][3]

o Peak 2: (+)-Dexamisole[1][2][3]

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for validating CAS 5036-02-2, ensuring it is not
mistaken for its salt form or a single enantiomer.
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Unknown Sample
(Putative CAS 5036-02-2)

Solubility Test
(Water vs. Chloroform)

Low Ag. Solubility

High Ag. Solubility
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Caption: Logical decision tree for the structural and chiral validation of Tetramisole (CAS 5036-

02-2).
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Biological Context: Mechanism of Action

While often used as a chemical intermediate, Tetramisole is a potent inhibitor of Tissue-
Nonspecific Alkaline Phosphatase (TNAP).[2][3]

¢ Mechanism: Uncompetitive Inhibition.[1][2][3] The molecule binds to the enzyme-substrate
complex, preventing the release of the phosphate group.[2]

o Stereospecificity: Both enantiomers inhibit ALP, but the L-isomer (Levamisole) is significantly
more active against nematode acetylcholine receptors (anthelmintic activity).[1][2][3]

Alkaline Phosphatase
(TNAP) + Substrate

/

Phosphate Substrate Stable Complex

Uncompetitive Bindin No Product Release
Tetramisole | petitive bindu 15 - I )
(Inhibitor)

Click to download full resolution via product page

Enzyme-Substrate
Complex

+ Tetramisole

Caption: Uncompetitive inhibition mechanism of Alkaline Phosphatase by Tetramisole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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